Navigating Chemical Identity: A Technical Guide to CAS 3266-23-7 and 1-Phenyl-1H-pyrrole-2-carbonitrile
Navigating Chemical Identity: A Technical Guide to CAS 3266-23-7 and 1-Phenyl-1H-pyrrole-2-carbonitrile
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses a critical discrepancy in chemical identification that requires careful consideration. The provided topic, "1-Phenyl-1H-pyrrole-2-carbonitrile CAS 3266-23-7," presents a conflict between the chemical name and its assigned CAS number. The Chemical Abstracts Service (CAS) registry number 3266-23-7 is authoritatively assigned to 2,3-Epoxybutane , a significantly different chemical entity from 1-Phenyl-1H-pyrrole-2-carbonitrile. The correct CAS number for 1-Phenyl-1H-pyrrole-2-carbonitrile is 35524-46-0 .[1][2]
In the interest of scientific accuracy and safety, this guide will proceed by first elucidating the identification and properties of the compound correctly associated with CAS 3266-23-7, followed by a comprehensive overview of the identification of 1-Phenyl-1H-pyrrole-2-carbonitrile (CAS 35524-46-0). This approach ensures that researchers are equipped with validated information for both chemical substances, mitigating potential confusion and experimental error.
Part 1: Identification of 2,3-Epoxybutane (CAS 3266-23-7)
Synonyms: 2,3-Dimethyloxirane, 2,3-Butylene oxide, 2-Butene oxide[3][4][5][6]
2,3-Epoxybutane is a cyclic ether, specifically an epoxide, with a simple four-carbon backbone. Its structure is fundamentally different from the aromatic, nitrogen-containing structure of a phenylpyrrole derivative.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C4H8O | [3][4][6] |
| Molecular Weight | 72.11 g/mol | [3][4] |
| Appearance | Clear colorless liquid | [3] |
| Boiling Point | 56-57 °C | [7] |
| Density | 0.8344 g/cm³ (at 0 °C) | [3] |
| Solubility | Soluble in water | [3] |
Spectroscopic Identification
The definitive identification of 2,3-Epoxybutane relies on a combination of spectroscopic techniques that probe its unique molecular structure.
Mass Spectrometry (MS): Mass spectrometry of 2,3-Epoxybutane will reveal its molecular weight and fragmentation patterns. Under electron ionization (EI), the molecular ion peak (M+) would be expected at an m/z of 72.12.
Infrared (IR) Spectroscopy: The IR spectrum of 2,3-Epoxybutane would be characterized by the absence of strong absorptions for hydroxyl (-OH) or carbonyl (C=O) groups. Key features would include C-H stretching vibrations and characteristic epoxide ring vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the methyl protons and the protons on the epoxide ring. The chemical shifts and coupling patterns would be indicative of the stereochemistry of the molecule (cis or trans isomers).
-
¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons and the carbons of the epoxide ring.
Safety and Handling
2,3-Epoxybutane is classified as a dangerous good for transport.[4] It is flammable and may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[3][8]
Part 2: Identification of 1-Phenyl-1H-pyrrole-2-carbonitrile (CAS 35524-46-0)
1-Phenyl-1H-pyrrole-2-carbonitrile is a more complex molecule featuring a central pyrrole ring substituted with a phenyl group at the nitrogen atom and a nitrile group at a neighboring carbon. This structure is common in medicinal chemistry and materials science.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C11H8N2 | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
Spectroscopic and Chromatographic Identification
A multi-technique approach is essential for the unambiguous identification and purity assessment of 1-Phenyl-1H-pyrrole-2-carbonitrile.
Caption: Analytical workflow for the identification of 1-Phenyl-1H-pyrrole-2-carbonitrile.
NMR is a cornerstone for the structural elucidation of organic molecules. For 1-Phenyl-1H-pyrrole-2-carbonitrile, the following would be expected:
-
¹H NMR: Distinct signals for the protons on the pyrrole ring and the phenyl ring. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts of the pyrrole protons would be influenced by the electron-withdrawing nitrile group.
-
¹³C NMR: Signals for each of the 11 carbon atoms in the molecule, including the carbon of the nitrile group.
IR spectroscopy is used to identify the functional groups present.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):
-
Grind approximately 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is achieved.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]
Key expected IR absorption bands for 1-Phenyl-1H-pyrrole-2-carbonitrile would include:
-
A sharp, strong absorption around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretching vibration.
-
C-H stretching vibrations for the aromatic rings.
-
C=C and C-N stretching vibrations characteristic of the pyrrole ring.
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.[9]
Experimental Protocol for Mass Spectrometry (Electron Ionization):
-
Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer. This is often done via a gas chromatograph (GC-MS) for separation prior to ionization.[9]
-
Utilize Electron Ionization (EI) at 70 eV.[9]
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
The mass spectrum should show a prominent molecular ion peak (M+) at an m/z of 168.19, corresponding to the molecular weight of 1-Phenyl-1H-pyrrole-2-carbonitrile.[1]
HPLC is a powerful technique for assessing the purity of the compound.
Experimental Protocol for HPLC:
-
Dissolve the sample in a suitable mobile phase-compatible solvent, such as acetonitrile or methanol.
-
Use a C18 reversed-phase column for separation.[10]
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with a modifier like 0.1% formic acid to improve peak shape.[10]
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
A single, sharp peak in the chromatogram is indicative of a high-purity sample.
Safety and Handling
While specific safety data for 1-Phenyl-1H-pyrrole-2-carbonitrile is not as readily available as for more common chemicals, it is prudent to handle it with care. As a nitrile-containing compound, it may be harmful if swallowed, inhaled, or in contact with skin.[11][12] Standard laboratory safety practices, including the use of a fume hood and appropriate PPE (gloves, lab coat, and safety glasses), are essential.
Conclusion
The accurate identification of chemical compounds is paramount in research and development. The initial query presented a significant discrepancy between the chemical name and the provided CAS number. This guide has addressed this issue by providing detailed identification protocols for both 2,3-Epoxybutane (CAS 3266-23-7) and 1-Phenyl-1H-pyrrole-2-carbonitrile (CAS 35524-46-0) . Researchers are strongly advised to verify the CAS numbers of their reagents to ensure the integrity of their experimental work.
References
- BenchChem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
- BenchChem. (n.d.). Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide.
- Fisher Scientific. (n.d.). Safety Data Sheet: Pyrrole-2-carbonitrile.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Synblock. (n.d.). 1-Phenyl-1H-pyrrole-2-carbonitrile.
- ChemicalBook. (n.d.). 2-Butene oxide(3266-23-7).
- DC Fine Chemicals. (2024). Safety Data Sheet.
- Al-Warhi, T., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PMC.
- Taylor & Francis Online. (2006). Determination of Pyrrole Derivatives and Hydroxyproline with 4-(Dimethylamino)benzaldehyde in a Micellar Medium.
- National Institutes of Health. (n.d.). 1-Phenylpyrrole.
- Chemsrc. (2025). 2,3-Epoxybutane | CAS#:3266-23-7.
- Santa Cruz Biotechnology. (n.d.). 2,3-Dimethyloxirane.
- Der Pharma Chemica. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity.
- Georganics. (2020). Pyrrole-2-carbonitrile Safety Data Sheet.
- Synquest Labs. (n.d.). 2,3-Dimethyloxirane.
- ChemScene. (n.d.). 1-Phenyl-1h-pyrrole-2-carbonitrile.
- Wikipedia. (n.d.). 2,3-Epoxybutane.
- BenchChem. (2025). Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide.
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